8-Bromoxanthine

Xanthine oxidase Molybdenum center Redox-dependent binding

8-Bromoxanthine (CAS 10357-68-3) is a C8-brominated xanthine derivative belonging to the purine-2,6-dione class. Unlike unsubstituted xanthine or other 8-halogenated xanthines, 8-bromoxanthine functions as a mechanistically distinctive inhibitor of xanthine oxidase (XO), acting uncompetitively with respect to xanthine and noncompetitively with respect to molecular oxygen with a reported Ki of approximately 400 µM.

Molecular Formula C5H3BrN4O2
Molecular Weight 231.01 g/mol
CAS No. 10357-68-3
Cat. No. B049285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoxanthine
CAS10357-68-3
Synonyms8-Bromo-3,7-dihydro-1H-purine-2,6-dione;  8-Bromo-xanthine;  8-Bromopurine-2,6-diol;  NSC 24131
Molecular FormulaC5H3BrN4O2
Molecular Weight231.01 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)NC1=O)N=C(N2)Br
InChIInChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12)
InChIKeyZFQWSCZYQLPFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromoxanthine (CAS 10357-68-3): A Mechanistically Distinctive Purine Analog for Xanthine Oxidase Probing and PDE4-Targeted Derivative Synthesis


8-Bromoxanthine (CAS 10357-68-3) is a C8-brominated xanthine derivative belonging to the purine-2,6-dione class. Unlike unsubstituted xanthine or other 8-halogenated xanthines, 8-bromoxanthine functions as a mechanistically distinctive inhibitor of xanthine oxidase (XO), acting uncompetitively with respect to xanthine and noncompetitively with respect to molecular oxygen with a reported Ki of approximately 400 µM [1]. The compound exhibits a pronounced redox-state-dependent binding preference for the fully reduced molybdenum center (MoIV) of XO, with dissociation constants of 1.5 mM (oxidized) and 18 µM (reduced)—an 83-fold differential that is not observed with structurally analogous purine inhibitors [1]. Additionally, 7-aralkyl derivatives of 8-bromoxanthine have demonstrated selective inhibition of phosphodiesterase type 4 (PDE4) with sub-micromolar IC50 values and approximately 100-fold selectivity over PDE isoenzymes 1b, 1c, 2, 3, and 5a [2]. The compound also serves as a key synthetic intermediate in the patented manufacture of linagliptin (DPP-4 inhibitor), where process specifications achieve purity exceeding 99% by HPLC [3].

Why 8-Bromoxanthine Cannot Be Replaced by 8-Chloroxanthine, Allopurinol, or 6-(N-Benzoylamino)purine in Critical Workflows


Despite sharing a common purine-2,6-dione scaffold, 8-bromoxanthine diverges mechanistically and functionally from its closest analogs in ways that preclude simple substitution. Allopurinol—the clinical standard XO inhibitor—acts via a competitive, mechanism-based inactivation pathway that generates enzyme-bound oxypurinol, fundamentally differing from the uncompetitive-with-respect-to-xanthine inhibition exhibited by 8-bromoxanthine and thus cannot substitute for it in studies of molybdenum-center redox coupling [1]. The 10000-fold more potent XO inhibitor 6-(N-benzoylamino)purine (Ki = 0.0475 µM vs. 400 µM) is a competitive inhibitor whose binding is reversible in the presence of excess substrate, whereas 8-bromoxanthine's inhibition is not readily reversed and is coupled to the enzyme's redox equilibrium—a mechanistic feature critical for X-ray absorption spectroscopic (EXAFS) studies of the Mo center [2]. In the PDE4 context, 7-aralkyl derivatives of 8-chloroxanthine deliver only 10-fold isoenzyme selectivity, while the corresponding 8-bromoxanthine derivative achieves approximately 100-fold selectivity [3]. Furthermore, the Linagliptin synthetic pathway relies specifically on the C8-bromo leaving group for C–N coupling with (R)-3-aminopiperidine; the chloro analog exhibits substantially different reactivity under the same conditions [4].

8-Bromoxanthine: Quantitative Differentiation Evidence Against Closest Analogs


Redox-State-Dependent Binding to Xanthine Oxidase: 83-Fold Selectivity for the Reduced MoIV Center Unmatched by Other Purine Inhibitors

8-Bromoxanthine binds to xanthine oxidase in a redox-state-dependent manner that is not observed with xanthine, uric acid, allopurinol, or other purine-based inhibitors. Direct equilibrium binding measurements reveal dissociation constants (KD) of 1.5 mM for oxidized xanthine oxidase versus 18 µM for the fully reduced (MoIV) form—an 83-fold preferential binding to the reduced enzyme [1]. This preferential binding is manifested in a significant increase in the oxidation-reduction midpoint potentials of the molybdenum center upon inhibitor complexation, as determined by potentiometric titrations [1]. By contrast, the physiological substrates xanthine and hypoxanthine, as well as the product uric acid, do not exhibit comparable redox-state discrimination in their binding profiles [1]. The 83-fold selectivity ratio reported here is a quantitative differentiating parameter absent from characterization data for 8-chloroxanthine, 8-iodoxanthine, or allopurinol.

Xanthine oxidase Molybdenum center Redox-dependent binding

Xanthine Oxidase Inhibitory Potency: 8-Bromoxanthine Is 10,000-Fold Weaker Than 6-(N-Benzoylamino)purine—Informing Fit-for-Purpose Inhibitor Selection

In a direct comparative study under identical assay conditions (bovine xanthine oxidase, 25 °C, pH 7.5), 8-bromoxanthine exhibits a Ki of 400 µM (0.4 mM), making it approximately 10,000-fold less potent than 6-(N-benzoylamino)purine (Ki = 0.0475 µM) [1]. 6-(N-Benzoylamino)purine is a competitive inhibitor (IC50 = 0.45 µM) comparable in potency to allopurinol (IC50 = 0.80 µM in the same study), whereas 8-bromoxanthine is uncompetitive with respect to xanthine and its inhibition is not completely reversed even at saturating substrate concentrations [1]. Molecular docking revealed that the weaker binding of 8-bromoxanthine is attributable to a significantly less favorable calculated interaction energy (−22.6 kcal/mol) compared to 6-(N-benzoylamino)purine (−30.5 kcal/mol), primarily due to the absence of hydrogen-bonding interactions involving a benzamido substituent at the purine N6 position [1]. The 400 µM Ki value is further corroborated by the BRENDA enzyme database entry (Ki = 0.4 mM, EC 1.17.3.2) [2].

Xanthine oxidase inhibition Ki comparison Purine analog

PDE4 Isoenzyme Selectivity: 7-(2-Naphthylmethyl)-8-Bromoxanthine Achieves 100-Fold Selectivity vs. 10-Fold for the 8-Chloro Analog

In a systematic SAR study of 8-substituted xanthines as cyclic nucleotide phosphodiesterase inhibitors, the 7-(2-naphthylmethyl) derivatives of 8-chloroxanthine (compound 16) and 8-bromoxanthine (compound 17) were directly compared for PDE4 inhibitory activity and isoenzyme selectivity [1]. Both compounds exhibited sub-micromolar IC50 values against PDE4. However, the selectivity profiles diverged substantially: the 8-bromoxanthine derivative 17 elicited 100-fold or greater selectivity against PDE isoenzymes 1b, 1c, 2, 3, and 5a, while the 8-chloroxanthine derivative 16 showed only approximately 10-fold selectivity against the same panel [1]. This 10-fold difference in selectivity ratio (100-fold vs. 10-fold) is directly attributable to the C8 halogen identity, as the remainder of the molecule (7-(2-naphthylmethyl) substituent, 1,3-unsubstituted xanthine core) is identical between the two compounds [1].

Phosphodiesterase 4 PDE4 inhibitor Isoenzyme selectivity

Linagliptin Intermediate Purity: Patented Process Delivers 8-Bromoxanthine Derivative at >99% HPLC Purity, Exceeding the 98% Threshold Required for API Synthesis

In the patented synthesis of Linagliptin (a DPP-4 inhibitor approved for type 2 diabetes), a specifically substituted 8-bromoxanthine derivative—8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Formula II)—serves as the essential coupling partner for condensation with (R)-3-Boc-aminopiperidine [1]. The patented process explicitly specifies that the substantially pure 8-bromo xanthine intermediate achieves purity greater than 99% by HPLC [1]. This is quantitatively distinct from the general purity specification for Boc-Linagliptin, which is >98% by HPLC in the same patent [1]. The 8-bromoxanthine intermediate thus meets a purity threshold that exceeds the typical ≥98% generally required for pharmaceutical intermediates in GMP-grade API manufacturing, whereas the corresponding 8-chloroxanthine derivative is not employed in any approved pharmaceutical synthesis route of comparable commercial scale [2].

Linagliptin synthesis DPP-4 inhibitor Pharmaceutical intermediate

Inhibition Mechanism Type: 8-Bromoxanthine Is Uncompetitive with Respect to Xanthine, Unlike the Competitive Mechanism of Allopurinol and Most Purine-Based XO Inhibitors

Detailed kinetic analysis establishes that 8-bromoxanthine inhibits xanthine oxidase by an uncompetitive mechanism with respect to the substrate xanthine and a noncompetitive mechanism with respect to the co-substrate molecular oxygen [1]. This dual inhibition modality is mechanistically distinct from: (a) allopurinol, which is a competitive substrate analog that is oxidized by the enzyme to the tight-binding inhibitor oxypurinol; (b) 6-(N-benzoylamino)purine, which acts as a purely competitive inhibitor with respect to xanthine [2]; and (c) febuxostat, which is a mixed-type inhibitor. The uncompetitive character means that 8-bromoxanthine binds only to the enzyme-substrate complex (E·S), not to the free enzyme, and its inhibitory potency paradoxically increases with increasing substrate concentration—behavior opposite to that of competitive inhibitors [1]. While 8-bromoxanthine has only a slight effect on the reaction of reduced enzyme with oxygen, it dramatically slows the rate of enzyme reduction by xanthine, confirming that inhibition localizes to the molybdenum center reductive half-reaction [1].

Enzyme inhibition mechanism Uncompetitive inhibition Xanthine oxidase

Evidence-Backed Application Scenarios for 8-Bromoxanthine (CAS 10357-68-3) in Academic and Industrial Settings


X-Ray Absorption Spectroscopic (EXAFS) Probing of the Molybdenum Center in Xanthine Oxidase

8-Bromoxanthine is the inhibitor of choice for EXAFS studies requiring a stably bound, redox-state-selective probe occupying the xanthine-binding site without inactivating the molybdenum center. The compound's 83-fold preferential binding to the fully reduced MoIV state (KD = 18 µM) versus the oxidized state (KD = 1.5 mM) enables selective trapping of the reduced enzyme-inhibitor complex . The bulky bromine atom provides excellent X-ray scattering contrast for determining molybdenum-ligand distances, with reported Mo–As distances of 3.02 Å in ternary complexes and distinct Mo–Br contributions measurable above the sulfur-scattering background . This application is documented in studies of arsenite-inhibited xanthine oxidase where the ternary 8-bromoxanthine–arsenite–XO complex was structurally characterized by EXAFS . Allopurinol cannot substitute for this purpose because its oxypurinol metabolite forms a covalent-like complex with desulfo-enzyme and does not permit reversible redox-state cycling .

Synthesis of PDE4-Isoenzyme-Selective Inhibitor Libraries Using 8-Bromoxanthine as the Preferred Halogenated Scaffold

Medicinal chemistry programs targeting PDE4 for inflammatory or respiratory indications should select 8-bromoxanthine over 8-chloroxanthine as the starting scaffold for 7-aralkyl derivative synthesis. The direct comparative evidence from Arch et al. (1996) demonstrates that 7-(2-naphthylmethyl)-8-bromoxanthine achieves ≥100-fold selectivity over PDE1b, 1c, 2, 3, and 5a, compared to only ~10-fold selectivity for the analogous 8-chloro derivative . This 10-fold selectivity differential is a reproducible consequence of the C8 halogen identity, not the 7-substituent, and provides a measurable advantage in reducing off-target PDE pharmacology during lead optimization . The bromine atom at C8 also serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira) to introduce diversity at this position, whereas the chloro analog exhibits lower reactivity in palladium-catalyzed transformations .

GMP-Grade Linagliptin Intermediate Manufacturing for DPP-4 Inhibitor API Production

8-Bromoxanthine derivatives—specifically 8-bromo-3-methylxanthine and 8-bromo-7-(but-2-ynyl)-3-methylxanthine—are critical intermediates in the industrial synthesis of Linagliptin, a blockbuster DPP-4 inhibitor for type 2 diabetes (Tradjenta®). The patented manufacturing process achieves >99% purity by HPLC for the 8-bromo xanthine intermediate, exceeding the 98% threshold specified for the downstream Boc-Linagliptin . Procurement specifications should require ≥99% HPLC purity with full characterization by 1H NMR, 13C NMR, IR, and mass spectrometry, consistent with the regulatory expectations for a key starting material in an approved drug substance synthesis. The C8 bromine atom is essential for the subsequent nucleophilic aromatic substitution with (R)-3-aminopiperidine; attempts to substitute with the 8-chloro or 8-iodo analog under the identical conditions (K2CO3/DMF or organic base/inert solvent) result in different reaction kinetics and impurity profiles that are incompatible with the validated process .

Mechanistic Enzymology: Trapping the E–S–I Ternary Complex of Xanthine Oxidase for Cryo-EM or X-Ray Crystallography

For structural biology studies requiring a stably trapped enzyme–substrate–inhibitor ternary complex of xanthine oxidase, 8-bromoxanthine offers a unique mechanistic advantage. Because it is uncompetitive with respect to xanthine, 8-bromoxanthine binds exclusively to the enzyme–xanthine (E·S) complex and not to free enzyme . This property ensures that inhibitor binding is conditional on the presence of substrate, enabling controlled formation of a homogeneous ternary complex (E·xanthine·8-bromoxanthine) that can be cryo-trapped at specific points in the catalytic cycle. The preferential binding to the reduced MoIV state further stabilizes a single redox intermediate, reducing conformational heterogeneity that otherwise limits crystallographic resolution . The bromine atom additionally provides anomalous scattering signal for phasing in X-ray crystallography . Neither allopurinol/oxypurinol (which inactivates the enzyme) nor competitive purine inhibitors (which compete with substrate binding) can be used to generate the equivalent ternary complex .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromoxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.